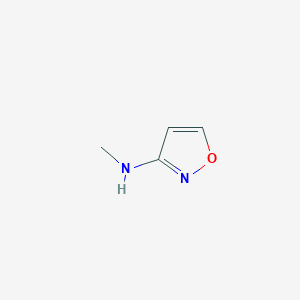

N-Methyl-1,2-oxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEDQUMYFTWIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of N Methyl 1,2 Oxazol 3 Amine and Its Structural Analogs

Retrosynthetic Strategies for the 1,2-Oxazole Core Construction

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 1,2-oxazole (isoxazole) core, a common strategy involves disconnecting the ring at the N-O and C-C bonds. One approach considers the anellation of the rsc.orgpharmaguideline.comoxazole (B20620) ring onto a pre-existing structure by reacting a 1,3-dinucleophile, such as hydroxylamine (B1172632) hydrochloride, with a suitable precursor containing electrophilic centers. unipa.it For instance, the synthesis of rsc.orgpharmaguideline.comoxazolo[5,4-e]isoindoles utilizes a retrosynthetic scheme where the isoxazole (B147169) ring is formed from an intermediate with a carbonyl group and another electrophilic center. unipa.it Another strategy for constructing polysubstituted oxazoles involves a late-stage formation of the central oxazole ring, which can be beneficial for sensitive or complex molecules. mdpi.com

Classical and Contemporary Synthetic Routes to N-Methyl-1,2-oxazol-3-amine Derivatives

The synthesis of this compound derivatives can be achieved through various established and modern chemical reactions.

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring is a key step in the synthesis of these compounds. Several cyclization reactions have been developed for this purpose.

From α-Acylamino Ketones (Robinson-Gabriel Synthesis): This classical method involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. pharmaguideline.com

From N-Propargylamides: A metal-free cyclization of N-propargylamides can be promoted by (diacetoxyiodo)benzene (B116549) (PIDA) and lithium iodide to yield oxazole derivatives. rsc.org

From Enamides: Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to produce a wide range of functionalized oxazoles through an oxidative carbon-oxygen bond formation. organic-chemistry.org

From Acetylenic Amides: The cyclization of acetylenic amides, mediated by catalysts like ZnI₂ and FeCl₃, provides a regiocontrolled synthesis of 2-oxazolines and 2-oxazoles under mild conditions. organic-chemistry.org

From β-enamino ketoesters: The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is a convenient method for preparing regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov

Table 1: Comparison of Cyclization Methods for Oxazole Ring Formation

| Starting Material | Reagents | Key Features |

|---|---|---|

| α-Acylamino Ketone | Dehydrating agents | Classical Robinson-Gabriel synthesis. pharmaguideline.com |

| N-Propargylamide | PIDA, LiI | Metal-free, 5-exo-dig cyclization. rsc.org |

| Enamide | PIDA | Heavy-metal-free oxidative C-O bond formation. organic-chemistry.org |

| Acetylenic Amide | ZnI₂, FeCl₃ | Regiocontrolled, mild conditions. organic-chemistry.org |

Functional Group Interconversions on Precursor Scaffolds

Once the core oxazole or isoxazole ring is formed, functional groups can be introduced or modified. For the synthesis of this compound, a key step is the methylation of the amino group of a 3-amino-1,2-oxazole precursor. A common method for the synthesis of 3-amino-5-methyl isoxazole involves the reaction of ethyl acetate (B1210297) and acetonitrile (B52724) to form acetyl acetonitrile, which then reacts with p-toluenesulfonyl hydrazide and subsequently with hydroxylamine. google.com The resulting 3-amino-5-methylisoxazole (B124983) can then be N-methylated. For instance, N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide is synthesized by reacting sulfamethoxazole (B1682508) with benzoyl chloride. researchgate.net The interconversion of functional groups is a crucial strategy in diversifying the structures of these compounds. vanderbilt.edu

Multi-Component Reactions for Diversified Structures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov MCRs offer a rapid and cost-effective approach to generate libraries of structurally diverse molecules. nih.gov For example, the Ugi-azide reaction can be used to synthesize dihydroquinazoline (B8668462) derivatives. nih.gov While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to create diverse analogs by reacting a 5-methylisoxazole (B1293550) derivative, an amine, and a carbonyl source in one pot. rsc.org A multicomponent strategy has been developed for the synthesis of 2,2,4-trisubstituted 3-oxazol-5(2H)-ones from α-keto acids, ketones, and an ammonium (B1175870) salt. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, enabling efficient and selective transformations.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation)

Transition metal catalysts are widely used to facilitate the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of N-methylated oxazole derivatives. Palladium and copper catalysts are commonly employed for this purpose.

Palladium-Catalyzed Reactions: A palladium-catalyzed coupling of N-propargylamides with aryl iodides can lead to the formation of 2,5-disubstituted oxazoles. organic-chemistry.org A Pd(II)-catalyzed sp² C-H activation pathway allows for the synthesis of oxazole derivatives from simple amides and ketones. acs.org

Copper-Catalyzed Reactions: Copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed direct functionalization of C-H bonds under oxidative conditions can lead to C-C, C-N, and C-O bond formation. researchgate.net

Nickel-Catalyzed Reactions: Nickel-catalyzed C-N coupling of haloarenes with B₂N₄ reagents has been developed for the synthesis of N,N-dialkylaniline derivatives. nih.gov This methodology could potentially be adapted for the N-methylation of amino-oxazole precursors.

Table 2: Transition Metal Catalysts in Oxazole Synthesis

| Catalyst | Reaction Type | Substrates | Product |

|---|---|---|---|

| Palladium (Pd) | Coupling/Cyclization | N-propargylamides, aryl iodides | 2,5-disubstituted oxazoles organic-chemistry.org |

| Palladium (Pd) | C-H Activation | Amides, ketones | Oxazole derivatives acs.org |

| Copper (Cu) | Oxidative Cyclization | Enamides | 2,5-disubstituted oxazoles organic-chemistry.org |

| Rhodium (Rh) | C-H Functionalization | Arenes with directing groups | C-N coupled products researchgate.net |

Organocatalytic and Biocatalytic Strategies

The shift away from metal-based catalysts, which can be costly and toxic, has spurred the development of organocatalytic and biocatalytic approaches. These methods offer mild reaction conditions and high enantioselectivity. consensus.app

Organocatalysis in oxazole synthesis often employs small organic molecules to catalyze reactions. A notable strategy involves the enantioselective synthesis of optically active oxazoles with low catalyst loadings under mild conditions. consensus.app For instance, a transition-metal-free approach utilizes a thiol-based donor-acceptor organophotocatalyst for the tandem oxidative cyclization to produce substituted oxazoles. rsc.org Another innovative method merges gold catalysis with organocatalytic oxidation, using N-hydroxyphthalimide (NHPI) and a terminal oxidant like tert-butyl nitrite, to create functionalized oxazoles from N-propargylamides. rsc.org Furthermore, organocatalysis has proven crucial in constructing complex natural product cores, such as the development of a concise, enantioselective route to the γ-lactam core of oxazolomycins. nih.gov This particular synthesis involves key steps like a Lewis base-catalyzed organocascade and a one-pot N-methylation and diastereoselective α-alkylation. nih.gov

Biocatalysis leverages enzymes or whole organisms to perform chemical transformations, often with high specificity and under environmentally benign conditions. In the realm of heterocyclic synthesis, natural clays (B1170129) have been successfully used as biocatalysts for the condensation of substituted acetophenones to yield 2,4-disubstituted oxazoles in green media. tandfonline.com Enzymes like lipases are also employed; for example, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has been shown to efficiently catalyze the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a related heterocyclic system. rsc.org The use of ketoreductases for the transformation of ketones to alcohols is another biocatalytic process that aligns with the principles of green synthesis in pharmaceuticals. scribd.com

Table 1: Examples of Organocatalytic and Biocatalytic Strategies in Heterocycle Synthesis

| Catalyst Type | Catalyst Example | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Organocatalyst | L-tert-leucine-derived tertiary amine−urea | 5H-oxazol-4-ones, N-itaconimides | Substituted Oxazoles | Asymmetric, chemoselective, excellent enantio- and diastereoselectivities. anu.edu.au | anu.edu.au |

| Organocatalyst | N-hydroxyphthalimide (NHPI) / Gold complex | N-propargylamides | Functionalized Oxazoles | Merged catalysis, excellent functional group tolerance. rsc.org | rsc.org |

| Biocatalyst | Natural Clays (red, white, black) | Substituted acetophenone, urea | 2,4-disubstituted oxazoles | Reaction in green media, good yields. tandfonline.com | tandfonline.com |

| Biocatalyst | Novozym 435 (Lipase) | Various | 1,3,4-oxadiazole thioethers | Multicomponent enzyme-catalyzed process, high yields (65-94%). rsc.org | rsc.org |

| Biocatalyst | Bio-Fe3O4 MNPs | α-bromo ketones, isothiocyanate, propiolates | 1,3-benzoxazole derivatives | Multicomponent reaction in water, catalyst is reusable. researchgate.net | researchgate.net |

Photoredox Catalysis in Heterocyclic Annulation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for constructing diverse heterocyclic scaffolds under mild conditions. acs.org This approach avoids high temperatures and harsh reagents, aligning with green chemistry principles. acs.orgnih.gov

One strategy combines gold/copper catalysis with copper/photoredox catalysis to synthesize alkyl oxazoles from N-propargylamides and alkyl halides. acs.org This reaction proceeds efficiently under blue-light irradiation, with the copper catalyst playing a dual role in accelerating the protodeauration of vinyl gold intermediates and enhancing the photoredox cycle. acs.org Another elegant method involves a [3+2] cycloaddition/oxidative aromatization sequence initiated by visible-light photoredox catalysis. acs.org This process uses readily available 2H-azirines and aldehydes with an organic dye as the photocatalyst to produce multisubstituted oxazoles. acs.org The mechanism proceeds through a single-electron oxidation of the 2H-azirine by the excited photocatalyst, leading to a radical cation intermediate that ultimately cyclizes and aromatizes to form the oxazole ring. acs.org

The choice of photocatalyst and light source is critical. For instance, red-light-mediated photoredox catalysis offers a narrower redox window compared to blue light, enabling more precise control over radical generation and enhancing selectivity in reactions involving the addition of two different radicals. youtube.com

Table 2: Photoredox Catalysis in Oxazole Synthesis

| Catalytic System | Light Source | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Gold/Copper/Photoredox | Blue Light LED | N-propargylamides, Alkyl halides | Alkyl oxazoles | Mild, highly efficient, dual role of copper catalyst. acs.org | acs.org |

| Organic Dye (e.g., Eosin Y) | 7 W LED | 2H-azirines, Aldehydes | 2,4,5-trisubstituted oxazoles | One-pot synthesis, broad substrate scope, mild conditions. acs.org | acs.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving selectivity is paramount in synthesizing structurally defined molecules like this compound for specific applications.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of oxazole synthesis, strategies have been developed to allow for chemo-divergence, where the same set of starting materials can yield different products by tuning reaction conditions. anu.edu.au For example, the asymmetric reaction between 5H-oxazol-4-ones and N-itaconimides can be modulated by an L-tert-leucine-derived organocatalyst to selectively produce either a tandem conjugate addition product or a [4+2] cycloaddition product. anu.edu.au Another approach achieves chemodivergent synthesis of oxazolecarbonitriles or carboxamides from N-propargylamides through a one-pot protocol involving gold catalysis and organocatalytic oxidation. rsc.org

Regioselectivity is crucial when reactants can form multiple positional isomers. The synthesis of 1,2-oxazoles (isoxazoles) from β-enamino ketoesters and hydroxylamine, for instance, can potentially yield two different regioisomers. beilstein-journals.orgresearchgate.net A reported procedure demonstrates the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable amino acid-like building blocks. beilstein-journals.orgnih.gov The specific regioisomer obtained is determined by the reaction pathway, which involves initial condensation followed by intramolecular cyclization and dehydration. beilstein-journals.org Structural assignment of these regioisomers is unambiguously confirmed using techniques like 1H, 13C, and 15N NMR spectroscopy and single-crystal X-ray diffraction. nih.govresearchgate.net

Stereoselectivity involves controlling the formation of stereoisomers. Organocatalysis is a powerful tool for achieving high stereoselectivity. An enantioselective route to the core of oxazolomycins was developed using a Lewis base-catalyzed organocascade. nih.gov Similarly, the reaction of exo-methyleneprolinate with nitrile oxides can generate spiroisoxazolinoprolinates with good diastereoselectivity (ca. 1:4 cis:trans), where the individual diastereoisomers can be separated by column chromatography. nih.gov These stereoselective methods are vital for creating chiral centers with defined configurations, which is often a requirement for biologically active molecules.

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.comijpsonline.com These principles are increasingly being applied to the synthesis of oxazole derivatives. ijpsonline.com

Key green synthetic approaches for oxazoles include:

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times and increase yields compared to conventional heating methods. ijpsonline.comijpsonline.com

Green Solvents and Catalysts: The use of water, ionic liquids, or deep-eutectic solvents as reaction media minimizes the reliance on volatile and toxic organic solvents. tandfonline.comijpsonline.com The application of reusable or biodegradable catalysts, such as natural clays or enzymes, further enhances the sustainability of the process. tandfonline.comrsc.org

Electrochemical Synthesis: Electrochemistry offers a highly sustainable route to oxazoles by avoiding the need for chemical oxidants and transition-metal catalysts. rsc.org For example, a direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been developed using abundant and inexpensive carboxylic acids as starting materials. rsc.org Another method involves an electrochemical four-component reaction with high atom economy, proceeding without any added catalyst or external oxidant. rsc.org

Process Intensification: Continuous flow synthesis allows for better control over reaction parameters, improved safety, and easier scalability, contributing to a more efficient and sustainable production process. ijpsonline.com

These green methods not only reduce the formation and use of hazardous substances but also often lead to improved reaction performance, higher product yields and purity, and reduced energy consumption. ijpsonline.com The adoption of metrics like the E-Factor (which quantifies the amount of waste produced per unit of product) helps in evaluating and comparing the environmental performance of different synthetic routes. scribd.com

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Oxazoles

| Feature | Conventional Methods | Green/Sustainable Methods | Reference |

|---|---|---|---|

| Reagents | Often require stoichiometric, toxic reagents (e.g., PCl5, H2SO4). ijpsonline.com | Catalytic amounts of reusable catalysts, avoids toxic oxidants. rsc.orgrsc.org | ijpsonline.comrsc.orgrsc.org |

| Solvents | Typically use volatile organic compounds (VOCs). ijpsonline.com | Water, ionic liquids, deep-eutectic solvents, or solvent-free conditions. ijpsonline.compolimi.it | ijpsonline.compolimi.it |

| Energy | Often require high temperatures and long reaction times. acs.org | Microwave, ultrasound, or visible light irradiation for energy efficiency. acs.orgijpsonline.comijpsonline.com | acs.orgijpsonline.comijpsonline.com |

| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents. rsc.org | High, especially in multicomponent and electrochemical reactions. rsc.org | rsc.org |

| Process | Batch processing. ijpsonline.com | Continuous flow synthesis for better control and scalability. ijpsonline.com | ijpsonline.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of N Methyl 1,2 Oxazol 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring System

The 1,2-oxazole (isoxazole) ring is characterized by its electron-deficient nature, which generally renders it unreactive towards electrophilic aromatic substitution. The presence of two heteroatoms (nitrogen and oxygen) deactivates the ring system to attack by electrophiles. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the oxazole core of N-Methyl-1,2-oxazol-3-amine are not typically observed under standard conditions.

Conversely, the electron-deficient character of the ring should theoretically make it susceptible to nucleophilic substitution, particularly at the C5 position, if a suitable leaving group were present. However, the carbon atoms of the unsubstituted ring are not activated enough for direct nucleophilic attack by common nucleophiles. The reactivity of the amine group itself, being a strong nucleophile, dominates the chemistry of the molecule. msu.edusavemyexams.com Reactions involving the amine function, such as alkylation or acylation, occur readily without affecting the stable oxazole ring. chemistrystudent.com

Ring-Opening Reactions and Rearrangement Mechanisms

A significant aspect of isoxazole (B147169) chemistry is the susceptibility of the N-O bond to cleavage under reductive conditions. This reaction pathway provides a powerful tool for synthetic transformations, converting the heterocyclic system into linear compounds. For this compound, catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with reducing metals like zinc or iron in acetic acid is expected to cleave the weak N-O bond. nih.gov

This reductive ring-opening typically proceeds via an initial reduction of the N-O bond to yield a β-amino enone or a related intermediate. The specific outcome depends on the substrate and reaction conditions. For instance, the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles involves the reduction of both the nitro group and the isoxazole ring, leading to the formation of new heterocyclic systems like quinoline-4-amines. nih.gov While this compound lacks the nitro group, the principle of reductive ring cleavage remains applicable, potentially yielding N-methyl-3-amino-2-butenamide or similar acyclic products after hydrolysis and tautomerization.

Functional Group Transformations and Derivatization Strategies of the Amino and Methyl Moieties

The secondary amine and its associated methyl group are the primary sites for the derivatization of this compound. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties to the molecule. msu.edu

Amino Moiety Transformations:

N-Alkylation and N-Acylation: As a secondary amine, the nitrogen atom readily reacts with electrophiles. chemistrystudent.com Alkylation with alkyl halides (e.g., methyl iodide) would lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. savemyexams.commdpi.com Acylation with acyl chlorides or anhydrides in the presence of a base is expected to proceed smoothly to yield the corresponding N-acyl-N-methyl-1,2-oxazol-3-amine (an amide). The reactivity is analogous to the acylation of other 3- or 5-aminoisoxazoles. researchgate.net

Reaction with Carbonyl Compounds: Condensation reactions with aldehydes and ketones can occur. For instance, reaction with pentafluorobenzaldehyde (B1199891) has been shown to lead to fused quinoline (B57606) systems through intermediate formation. researchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in an alkaline medium would produce the corresponding sulfonamide, a common transformation for amino-heterocycles. researchgate.net

Nucleophilic Addition: The amine can act as a nucleophile in ring-opening reactions of epoxides, a process catalyzed by various agents, to yield β-amino alcohols. rsc.orgscielo.org.mx

The following table summarizes potential derivatization reactions of the amino group based on the reactivity of analogous compounds.

| Reagent | Reaction Type | Expected Product |

| Acyl Chloride (e.g., Acetyl Chloride) | N-Acylation | N-Acetyl-N-methyl-1,2-oxazol-3-amine |

| Alkyl Halide (e.g., Methyl Iodide) | N-Alkylation | N,N-Dimethyl-1,2-oxazol-3-aminium iodide |

| Epoxide (e.g., Styrene Oxide) | Nucleophilic Ring-Opening | 2-(Methyl(1,2-oxazol-3-yl)amino)-1-phenylethanol |

| Sulfonyl Chloride (e.g., Tosyl Chloride) | N-Sulfonylation | N-Methyl-N-(1,2-oxazol-3-yl)tosylamide |

Methyl Moiety Transformations:

Direct functionalization of the N-methyl group is challenging due to its general lack of reactivity. Chemical transformations of this compound typically involve N-demethylation reactions, which are often harsh and lack selectivity. Therefore, derivatization strategies almost exclusively target the more reactive N-H bond of the secondary amine.

Oxidative and Reductive Chemistry of this compound

The oxidative and reductive chemistry of this compound is centered on the isoxazole ring and the secondary amine.

Reduction: As detailed in section 3.2, the primary reductive pathway involves the cleavage of the N-O bond in the isoxazole ring. This is a characteristic reaction of the isoxazole heterocycle and leads to the formation of acyclic compounds. nih.gov This transformation is valuable in synthesis as it unmasks a β-dicarbonyl or β-amino ketone equivalent.

Oxidation: The isoxazole ring is relatively resistant to oxidation. The secondary amine, however, can be susceptible to oxidation, although specific studies on this compound are not prevalent. Strong oxidizing agents could potentially lead to complex degradation products.

Exploration of Pericyclic and Cycloaddition Reactions

The 1,2-oxazole ring itself is often synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. nih.gov While the fully formed aromatic ring in this compound is not typically reactive in cycloaddition reactions, the amine functionality can be used to generate species that do participate in such transformations.

For instance, tertiary amines can be converted to N-oxides, which can then be deprotonated to form azomethine ylides. These 1,3-dipoles are highly reactive in [3+2] cycloaddition reactions with various dipolarophiles. nih.govyoutube.com If this compound were first alkylated to the corresponding tertiary amine and then oxidized to the N-oxide, it could potentially serve as a precursor for a 1,3-dipole for use in cycloaddition reactions. nih.gov However, direct participation of the isoxazole ring in pericyclic reactions is not a characteristic feature of its chemistry.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for this compound are not extensively reported in the current literature. Such investigations would be crucial for understanding and optimizing its chemical transformations.

For analogous systems, kinetic studies are often performed to elucidate reaction mechanisms. For example, the reaction rates of various amines with other chemicals are frequently studied using techniques like stopped-flow spectrophotometry to determine rate constants, activation energies, and reaction orders. researchgate.netscribd.com Thermodynamic studies would involve determining parameters such as enthalpy and entropy of formation and reaction, providing insight into the stability of the compound and the feasibility of its reactions. The acquisition of such data for this compound would require dedicated experimental work using calorimetry, spectroscopy, and computational modeling.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of N Methyl 1,2 Oxazol 3 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and chemical environment of atoms within a molecule. For N-Methyl-1,2-oxazol-3-amine, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The N-methyl group protons would likely appear as a singlet or a doublet (due to coupling with the N-H proton) in the range of 2.3-3.0 ppm, deshielded by the adjacent nitrogen atom. libretexts.org The single proton attached to the amine nitrogen (N-H) would typically produce a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, generally appearing between 0.5-5.0 ppm. libretexts.org The two protons on the isoxazole (B147169) ring are in different chemical environments (at positions 4 and 5) and would be expected to appear as doublets due to mutual coupling, likely in the aromatic region of the spectrum. For comparison, the C(4)-H proton of related isoxazolyl enamines has been observed in the range of 4.9-6.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing four distinct signals corresponding to the four carbon atoms in the molecule. The N-methyl carbon is expected to resonate in the 30-45 ppm range. docbrown.info The three carbons of the isoxazole ring would have characteristic shifts influenced by the electronegative oxygen and nitrogen atoms within the ring. In similar isoxazole structures, the C4 carbon signal appears in the range of 95.0-98.0 ppm. Solid-state NMR techniques, such as ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR), could be employed to definitively identify the carbon atoms directly bonded to nitrogen. nih.gov

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ | 2.3 - 3.0 | Singlet (s) or Doublet (d) |

| ¹H | N-H | 0.5 - 5.0 (variable) | Broad Singlet (br s) |

| ¹H | C4-H (isoxazole) | ~6.0 - 7.0 | Doublet (d) |

| ¹H | C5-H (isoxazole) | ~8.0 - 8.5 | Doublet (d) |

| ¹³C | N-CH₃ | 30 - 45 | - |

| ¹³C | C3 (isoxazole) | ~160 - 170 | - |

| ¹³C | C4 (isoxazole) | ~95 - 105 | - |

| ¹³C | C5 (isoxazole) | ~150 - 160 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. For this compound, IR and Raman spectra would show characteristic absorption bands. A key feature would be the N-H stretch of the secondary amine, which is expected to appear as a single, weak-to-medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region. orgchemboulder.com

Other significant vibrations include C-H stretching from the methyl group and the isoxazole ring (around 2800-3100 cm⁻¹), and a unique N-methyl symmetric stretching peak often found between 2805-2780 cm⁻¹ for saturated amines. spectroscopyonline.com The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com The isoxazole ring itself would produce a series of complex bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=N, C=C, and C-O ring stretching and bending modes. An N-H wagging vibration is also expected between 910-665 cm⁻¹. orgchemboulder.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak-Medium |

| C-H Stretch | Aromatic (ring) & Aliphatic (methyl) | 3100 - 2800 | Medium |

| C=N / C=C Stretch | Isoxazole Ring | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Aryl Amine | 1335 - 1250 | Strong |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₄H₆N₂O, giving it a molecular weight of approximately 98.10 g/mol . a2bchem.com High-resolution mass spectrometry (HRMS) would confirm the exact mass (98.0480 Da) and elemental composition.

According to the nitrogen rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent with the calculated value of 98. The mass spectrum would show a molecular ion peak (M⁺) at m/z 98. The fragmentation of amines is often dominated by alpha-cleavage, which would involve the cleavage of the bond between the nitrogen and the isoxazole ring or the N-methyl bond, leading to resonance-stabilized cations. libretexts.org Other potential fragmentation pathways include the characteristic cleavage of the isoxazole ring.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. While no public crystal structure for this compound is currently available, this technique would be capable of determining precise bond lengths, bond angles, and torsional angles. It would confirm the planarity of the 1,2-oxazol ring and reveal the conformation of the N-methylamino substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonds formed between the secondary amine (N-H) of one molecule and the nitrogen or oxygen atoms of a neighboring molecule, which govern the solid-state architecture.

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound within complex matrices, such as in reaction monitoring or biological samples, hyphenated techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for its separation and identification, provided the compound is sufficiently volatile and thermally stable. For less volatile samples or to avoid thermal degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. nih.gov Tandem mass spectrometry (LC-MS/MS) could be used for highly sensitive and selective quantification by monitoring specific parent-to-daughter ion transitions. nih.gov

Theoretical and Computational Investigations of N Methyl 1,2 Oxazol 3 Amine

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of N-Methyl-1,2-oxazol-3-amine. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio calculations are employed to predict molecular properties with high accuracy. researchgate.netindexacademicdocs.org

Electronic Structure and Energetics: These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. The resulting structural parameters, including bond lengths and angles, are typically in good agreement with experimental data for similar oxazole (B20620) compounds. researchgate.netnih.gov From the optimized structure, key energetic properties are determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability.

Spectroscopic Properties: Quantum chemical calculations can also predict various spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which helps in the assignment of fundamental vibrational modes. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives. researchgate.net

| Property | Predicted Value/Description |

|---|---|

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| HOMO Energy | Calculated value indicating the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | Calculated value indicating the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. |

| Dipole Moment | A calculated vector quantity that measures the molecule's overall polarity. |

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, as well as calculate the activation energies associated with different pathways. researchgate.netnih.gov

For heterocyclic amines, computational studies can predict sites of electrophilic and nucleophilic attack. The nitrogen atom of the methylamine (B109427) group and the nitrogen within the oxazole ring are potential sites for protonation or other electrophilic interactions. Molecular Electrostatic Potential (MEP) maps are often used to visualize the charge distribution and identify electron-rich regions susceptible to electrophilic attack. dntb.gov.ua

Mechanistic studies, often using DFT, can model complex reactions such as cycloadditions, substitutions, or ring-opening reactions. beilstein-journals.orgmdpi.com For instance, the reaction of an amine with a nitrosating agent can be modeled to understand the activation energies and the influence of steric and electronic effects on the reaction rate. researchgate.net These theoretical predictions provide a framework for designing synthetic routes and understanding the chemical behavior of the molecule under various conditions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. ulisboa.pt These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Conformational Analysis: Even for a relatively small molecule, rotation around single bonds (like the C-N bond of the methylamine group) can lead to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. researchgate.netresearchgate.net This is crucial for understanding how the molecule's shape influences its properties and interactions.

Solvent Interactions: MD simulations are particularly powerful for studying how a solute interacts with solvent molecules. By simulating this compound in a box of water or other solvents, one can analyze the structure of the solvent shell around the molecule. ump.edu.myresearchgate.net The Radial Distribution Function (RDF) is a common tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. ump.edu.my This analysis reveals details about hydrogen bonding and other non-covalent interactions with the solvent, which are critical for understanding solubility and reactivity in solution.

Theoretical Analysis of Intermolecular Interactions and Hydrogen Bonding Motifs

The non-covalent interactions of this compound are key to its physical properties and its role in larger molecular systems. Theoretical methods are used to analyze the strength and nature of these interactions, particularly hydrogen bonds. scielo.org.za

This compound possesses both hydrogen bond donors and acceptors.

Donors: The amine group (N-H) is a primary hydrogen bond donor.

Acceptors: The lone pairs on the ring oxygen atom, the ring nitrogen atom, and the exocyclic amine nitrogen atom can all act as hydrogen bond acceptors.

Computational techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) are used to characterize these interactions. nih.govscielo.org.zaresearchgate.net NBO analysis can quantify the stabilization energy associated with the interaction between a donor orbital (e.g., the N-H antibonding orbital) and an acceptor orbital (e.g., a lone pair on an oxygen or nitrogen atom). scielo.org.za This allows for a detailed understanding of the strength and electronic origin of the hydrogen bonds, predicting how molecules of this compound might interact with each other or with other molecules in a biological or material context.

| Site | Function | Description |

|---|---|---|

| Amine Hydrogen (N-H) | Donor | The hydrogen atom attached to the exocyclic nitrogen can form a hydrogen bond with an acceptor atom. |

| Ring Oxygen (O1) | Acceptor | The lone pairs on the oxygen atom in the oxazole ring can accept a hydrogen bond. |

| Ring Nitrogen (N2) | Acceptor | The lone pair on the nitrogen atom in the oxazole ring can accept a hydrogen bond. |

| Amine Nitrogen | Acceptor | The lone pair on the exocyclic nitrogen atom can also act as a hydrogen bond acceptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs (purely computational, without experimental biological data implications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property. nih.gov In a purely theoretical context, QSAR can be used to explore how modifications to the this compound scaffold might influence a calculated property, such as a predicted binding affinity to a computationally-derived protein model or a specific physicochemical property.

The process involves several steps:

Generation of Analogs: A virtual library of analogs is created by systematically modifying the parent structure of this compound.

Descriptor Calculation: For each analog, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the calculated property of interest. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques. nih.gov

This purely computational QSAR approach allows for the systematic exploration of chemical space around the this compound structure. It can identify which structural features are predicted to be most influential for a given property, thereby guiding the design of new molecules with desired theoretical characteristics.

N Methyl 1,2 Oxazol 3 Amine in Advanced Chemical Synthesis and Materials Science Academic Context

Role as a Building Block and Synthon in Complex Molecule Synthesis

The isoxazole (B147169) ring is a well-established building block in organic synthesis, valued for its stability and the versatile reactivity it can impart to a molecule. Amino-isoxazoles, in particular, serve as crucial synthons for the construction of more complex molecular architectures, including pharmacologically active compounds and functional materials. The presence of both an amine and an isoxazole ring in N-Methyl-1,2-oxazol-3-amine offers multiple reaction sites for elaboration.

While specific, widespread examples of this compound as a standalone building block are not extensively documented in publicly available research, the broader class of amino-isoxazoles is frequently utilized. For instance, the related compound 3-amino-5-methylisoxazole (B124983) is a key intermediate in the synthesis of sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic. The N-methyl group in this compound can be expected to influence the nucleophilicity of the amine, potentially offering different reactivity profiles compared to its primary amine counterpart. This could be advantageous in synthetic routes where selective N-alkylation or N-acylation is desired, preventing the double addition that can occur with primary amines.

The potential synthetic applications of this compound as a synthon can be categorized based on the reactivity of its functional groups:

| Functional Group | Potential Reaction Type | Resulting Structure |

| N-Methylamino Group | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Tertiary Amines |

| Isoxazole Ring (N atom) | Coordination to metals | Metal complexes |

| Isoxazole Ring (C-H bonds) | Lithiation followed by electrophilic quench | Substituted isoxazoles |

This table illustrates the potential reactivity of this compound based on the known chemistry of its constituent functional groups.

Application as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms within the isoxazole ring and the exocyclic N-methylamino group present potential coordination sites for metal ions, suggesting a possible role for this compound as a ligand in coordination chemistry. N-heterocyclic compounds are widely employed as ligands in catalysis due to their ability to form stable complexes with a variety of transition metals, thereby tuning the metal center's electronic and steric properties.

The coordination behavior of this compound would likely be influenced by several factors:

Basicity of the Nitrogen Atoms: The N-methylamino nitrogen is expected to be more basic and a stronger Lewis donor than the isoxazole nitrogen.

Steric Hindrance: The methyl group on the amine introduces steric bulk that could influence the geometry of the resulting metal complex.

Chelation Potential: Depending on the conformation, it is conceivable that this compound could act as a bidentate ligand, coordinating to a metal center through both the exocyclic and ring nitrogen atoms, although this would form a sterically strained four-membered ring. More likely, it would function as a monodentate ligand through the more basic amino nitrogen.

While there is a wealth of research on pyridine- and imidazole-based ligands in catalysis, the application of N-methyl-amino-oxazole ligands is a less explored area. Future research could investigate the synthesis and catalytic activity of metal complexes incorporating this ligand, potentially uncovering novel reactivity in areas such as cross-coupling reactions or oxidation catalysis.

Integration into Supramolecular Assemblies and Frameworks (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The properties of these materials are highly dependent on the geometry and functionality of the organic linkers.

This compound possesses functional groups that could, in principle, allow for its incorporation into such frameworks. For this to be realized, the molecule would likely need to be further functionalized to include additional coordinating groups, such as carboxylic acids or other N-donor heterocycles, to provide the necessary connectivity for framework formation.

A hypothetical bifunctional linker derived from this compound could be designed to direct the assembly of novel frameworks. For example, the introduction of a carboxylate group onto the isoxazole ring would create a linker with both N- and O-donor sites, suitable for the construction of MOFs with potentially interesting topologies and properties.

| Framework Type | Potential Role of this compound Derivative | Potential Properties |

| MOFs | As a functionalized organic linker connecting metal nodes. | Gas storage, catalysis, sensing. |

| COFs | As a monomer unit in polymerization reactions. | Porosity, thermal stability. |

This table outlines the hypothetical integration of functionalized this compound derivatives into porous frameworks.

Design and Synthesis of this compound-Based Functional Materials

The structural features of this compound make it a potential precursor for the synthesis of functional organic materials. The combination of the electron-rich amino group and the isoxazole heterocycle could lead to materials with interesting electronic or optical properties.

One area of potential application is in the development of organic semiconductors or charge-transport materials. The isoxazole ring can participate in π-stacking interactions, which are crucial for charge transport in organic electronic devices. The N-methylamino group can be used as a handle to attach the molecule to other components or to tune the material's solubility and processing characteristics.

The synthesis of such materials would likely involve polymerization or condensation reactions where a bifunctional derivative of this compound is used as a monomer. For example, creating a derivative with two reactive sites would allow for its incorporation into a polymer backbone.

Use as a Chemical Probe for Molecular Recognition Studies

Chemical probes are small molecules used to study and manipulate biological systems. They often possess specific structural features that allow them to interact with a particular biological target, such as a protein or nucleic acid. The N-methylamino and isoxazole moieties of this compound could participate in various non-covalent interactions that are important for molecular recognition, including hydrogen bonding (with the N-H proton), dipole-dipole interactions, and hydrophobic interactions.

The N-methyl group is a common feature in many biologically active molecules, where it can enhance binding affinity or improve pharmacokinetic properties. While this compound itself has not been extensively studied as a chemical probe, its structural motifs are present in more complex molecules with known biological activity. For instance, the oxazolidinone antibiotic contezolid (B1676844) contains an this compound derivative as a side chain, which contributes to its antibacterial activity.

Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new chemical probes. By systematically modifying the structure, it may be possible to design molecules that selectively bind to specific biological targets, enabling the study of their function in health and disease.

No Publicly Available In Vitro Biological Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information regarding the in vitro biological activities of the chemical compound this compound.

Intensive searches for data pertaining to the molecular interactions and mechanistic pathways of this compound in in vitro biological systems have yielded no specific results. The investigation sought to uncover research on the compound's binding to isolated biomolecular targets, its molecular recognition events, its modulatory effects on biochemical pathways, its interactions with cellular components in defined in vitro models, and its potential development as a chemical biology tool.

The CAS number for this compound, 55809-39-7, was used to conduct targeted searches in numerous scientific databases and research repositories. However, these inquiries did not retrieve any published studies, such as peer-reviewed articles, conference proceedings, or patents, that detail the specific in vitro pharmacological or biological properties outlined in the requested article structure.

While the broader class of isoxazole and oxazole (B20620) derivatives has been the subject of extensive research, leading to the development of various biologically active molecules, the specific N-methylated derivative at the 3-amino position of the 1,2-oxazole ring does not appear to have been a focus of published investigation.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Molecular Interactions and Mechanistic Pathways in In Vitro Biological Systems: An this compound Perspective" as there is no foundational research data to support the required sections and subsections. The scientific community has not yet published findings on:

Molecular Interactions and Mechanistic Pathways in in Vitro Biological Systems: an N Methyl 1,2 Oxazol 3 Amine Perspective

Development of N-Methyl-1,2-oxazol-3-amine as a Chemical Biology Tool for Mechanistic Probing

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Future Directions, Challenges, and Unexplored Avenues in N Methyl 1,2 Oxazol 3 Amine Research

Methodological Advancements for Enhanced Synthetic Efficiency and Scope

The synthesis of isoxazoles has been a subject of extensive research, yet challenges related to efficiency, cost, and environmental impact persist. mdpi.comnih.gov Future research will likely focus on developing more sustainable and scalable synthetic routes to N-Methyl-1,2-oxazol-3-amine and its derivatives.

Key areas for methodological advancement include:

Green Chemistry Approaches: The development of eco-friendly methods that minimize the use of toxic solvents and reagents is a primary goal. rsc.orgmdpi.com This includes exploring solvent-free reactions, microwave-assisted synthesis, and the use of ultrasonication to reduce reaction times and energy consumption. nih.gov

Transition Metal-Catalyzed Reactions: While many metal-free routes are being explored, transition metal catalysis, particularly with copper and ruthenium, continues to offer powerful tools for constructing the isoxazole (B147169) ring via [3+2] cycloaddition reactions. rsc.orgnih.gov Future work may focus on developing more efficient and recyclable catalysts to improve the economic viability of these methods.

Regioselective Functionalization: Achieving precise control over the substitution pattern on the isoxazole ring is crucial for tuning the molecule's properties. Advanced synthetic strategies are needed to regioselectively introduce functional groups onto the this compound scaffold, enabling the creation of diverse chemical libraries for screening. rsc.org The two primary pathways for synthesizing the 1,2-oxazole ring are the 1,3-dipolar cycloaddition of alkenes/alkynes with nitrile oxides and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. researchgate.net

| Synthetic Strategy | Description | Potential Advantages | References |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction between a nitrile oxide (dipole) and an alkyne (dipolarophile). Often catalyzed by metals like copper(I). | High regioselectivity, broad substrate scope. | nih.govnih.gov |

| Condensation with Hydroxylamine | Reaction of hydroxylamine with a three-carbon precursor, such as a 1,3-diketone or an α,β-unsaturated ketone. | Utilizes readily available starting materials. | researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, often higher yields, and cleaner reactions. | nih.gov |

| Metal-Free Approaches | Avoids the use of potentially toxic and expensive metal catalysts, often employing solid-phase or green synthetic processes. | Lower cost, reduced toxicity, and easier purification. | nih.gov |

Expanding the Understanding of this compound Reactivity in Novel Transformations

The isoxazole ring is a versatile synthetic intermediate. researchgate.net It possesses aromatic character, yet the weak N-O bond is susceptible to cleavage under certain conditions, particularly reduction or basic environments. researchgate.net This unique reactivity allows isoxazoles to serve as "masked" forms of various difunctional compounds like 1,3-dicarbonyls and β-amino alcohols. researchgate.net

Future research on this compound should aim to:

Explore Ring-Opening Reactions: Systematically investigating the cleavage of the N-O bond in this compound could unveil pathways to novel, highly functionalized acyclic compounds that are otherwise difficult to synthesize.

Functionalize the Amino Group: The N-methylamino group is a key site for further chemical modification. Exploring its reactivity in reactions such as acylation, alkylation, and sulfonylation can lead to new derivatives with tailored properties. researchgate.netnih.gov For instance, the reaction of 5-methylisoxazol-3-amine with various enol ethers has been shown to produce isoxazolyl enamines and isoxazolo[2,3-a]pyrimidinones, demonstrating the synthetic utility of the amino group.

Investigate C-H Activation: Direct functionalization of the C-H bonds on the isoxazole ring is a modern and efficient strategy for creating complex molecules. researchgate.net Applying C-H activation methodologies to this compound could provide direct access to novel derivatives without the need for pre-functionalized starting materials, though challenges in controlling regioselectivity exist. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

Applications in this domain include:

Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation, accelerating the experimental workflow and reducing the number of failed reactions. technologynetworks.com By integrating AI with automated synthesis platforms, researchers can rapidly screen a wide range of conditions to find the most efficient protocol. technologynetworks.com

Property Prediction: AI can be trained to predict the physicochemical and biological properties of virtual compounds. This allows for the in silico design of this compound derivatives with desired characteristics before committing resources to their synthesis. nsf.gov

| AI/ML Application | Function | Impact on Research | References |

|---|---|---|---|

| Retrosynthetic Planning | Predicts multi-step synthetic pathways to a target molecule. | Accelerates route design; identifies novel and more efficient syntheses. | biopharmatrend.comcas.org |

| Reaction Outcome Prediction | Anticipates the products and yields of a chemical reaction. | Reduces experimental failures and resource waste. | nih.gov |

| Property Prediction | Estimates biological activity, toxicity, and physicochemical properties. | Enables virtual screening and rational design of new molecules. | nsf.gov |

| Automated Synthesis | Combines AI algorithms with robotic platforms to perform reactions. | Allows for high-throughput experimentation and optimization. | technologynetworks.com |

Exploration of New Academic Applications and Interdisciplinary Research Opportunities

The isoxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgmdpi.comnih.gov This suggests that this compound could serve as a valuable building block for developing new therapeutic agents.

Unexplored avenues include:

Medicinal Chemistry: Synthesizing a library of derivatives based on the this compound core and screening them for various biological activities could lead to the discovery of novel drug candidates. The structural features of the isoxazole ring, such as its ability to act as a hydrogen bond donor or acceptor, make it an attractive pharmacophore. mdpi.com

Materials Science: Isoxazole-containing polymers have applications as semiconductors, and other derivatives have been used as dyes and high-temperature lubricants. researchgate.net The properties of this compound could be exploited in the design of new functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Chemical Biology: The compound could be developed into chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, researchers could use these probes to investigate the role of specific enzymes or receptors in disease.

Addressing Challenges in Complex Structure Synthesis and Advanced Characterization

Despite the potential, significant challenges remain in the synthesis and characterization of complex molecules derived from this compound.

Synthesis of Fused Systems: Creating fused isoxazole systems, where the isoxazole ring is combined with another aromatic or non-aromatic ring, often presents synthetic difficulties. mdpi.com Overcoming these challenges is key to accessing novel, structurally complex molecules with unique properties.

Scalability: Many synthetic methods that work well on a laboratory scale are difficult to scale up for industrial production. mdpi.com Future research must focus on developing robust and scalable processes to make these compounds more accessible.

Advanced Characterization: Unambiguously determining the structure and purity of novel isoxazole derivatives requires a combination of advanced analytical techniques. This includes high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. researchgate.net In some cases, single-crystal X-ray diffraction is necessary to definitively establish the molecular structure. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the electronic structure and reactivity of these molecules. researchgate.netresearchgate.net

| Challenge | Description | Potential Solutions | References |

|---|---|---|---|

| Regiocontrol in Synthesis | Controlling the position of substituents during the synthesis of the isoxazole ring or its subsequent functionalization. | Development of highly regioselective catalysts; use of directing groups. | rsc.org |

| Synthesis of Fused Heterocycles | Difficulties in constructing complex, multi-ring systems containing the isoxazole moiety. | Novel intramolecular cyclization strategies; tandem reactions. | mdpi.com |

| Process Scalability | Transitioning a synthetic route from milligram-scale research to kilogram-scale production. | Flow chemistry; development of robust, high-yielding reactions that avoid hazardous reagents. | mdpi.com |

| Structural Characterization | Unambiguous determination of the structure, including stereochemistry, of new complex derivatives. | Advanced NMR techniques (2D NMR), HRMS, and single-crystal X-ray crystallography. | researchgate.net |

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-Methyl-1,2-oxazol-3-amine and its derivatives?

this compound can be synthesized via cyclization reactions of appropriate precursors, such as β-keto amides or nitriles, under acidic or catalytic conditions. For example, derivatives like 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-amine have been synthesized using oxazole ring-forming reactions, often involving hydroxylamine or its derivatives . Key steps include temperature-controlled cyclization and purification via column chromatography. Characterization typically involves -NMR, -NMR, and mass spectrometry to confirm regioselectivity and functional group integrity.

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

Software suites like SHELXL are widely used for small-molecule refinement, offering robust handling of disorder, hydrogen bonding, and thermal parameters . For visualization, ORTEP-3 provides graphical interfaces to analyze molecular geometry and intermolecular interactions . Initial structure solutions may require SHELXD for phase determination, especially with twinned or low-resolution data .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) and -NMR are essential for confirming molecular weight and structural integrity. Chromatographic methods (e.g., HPLC with UV/Vis detection) using reference standards (e.g., Witega or Sigma-Aldrich analytical-grade compounds) ensure purity . Isotopically labeled internal standards (e.g., - or -labeled analogs) improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

The oxazole ring’s nitrogen atoms act as Lewis bases, forming stable complexes with metals like Fe(II) or Pt(II). For instance, diaquatetra(5-methyl-1,2-oxazol-3-amine)iron(II) perchlorate exhibits octahedral geometry, confirmed via single-crystal X-ray diffraction . Spectroscopic techniques (e.g., UV-Vis, EPR) and magnetic susceptibility measurements are used to study electronic properties and spin states in such complexes .

Q. What computational strategies can predict the antioxidant activity of this compound derivatives?

Density functional theory (DFT) calculations can model radical scavenging mechanisms (e.g., H-atom transfer or single-electron transfer) by analyzing bond dissociation energies (BDEs) and ionization potentials. Machine learning pipelines, as described in LabMate.AI , integrate experimental data (e.g., DPPH assay results) with molecular descriptors to optimize synthesis pathways for enhanced bioactivity .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound derivatives?

Graph set analysis (e.g., Etter’s rules ) reveals motifs like chains formed via N–H···O or N–H···N interactions . For example, 5-(2-methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine exhibits C–H···π and π–π stacking, stabilizing its lattice . Disorder in crystal structures can be resolved using SHELXL ’s PART instruction to model split positions .

Q. What challenges arise in resolving dynamic processes (e.g., tautomerism) in this compound derivatives?

Variable-temperature NMR and X-ray crystallography can detect tautomeric equilibria. For example, 1,3,4-thiadiazol-2-amine derivatives show temperature-dependent shifts in -NMR signals due to proton exchange between nitrogen sites . Time-resolved spectroscopic methods (e.g., ultrafast IR) provide kinetic insights into tautomerization pathways.

Methodological Considerations

- Synthesis : Optimize cyclization steps using microwave-assisted synthesis to reduce reaction times .

- Crystallography : Employ WinGX for data integration, combining SHELXL refinement with ORTEP visualization .

- Bioactivity : Use standardized antioxidant assays (e.g., DPPH, ABTS) with positive controls like ascorbic acid for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.